(2R)-2-azaniumyl-2-cyclobutylacetate
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Overview
Description
(2R)-2-azaniumyl-2-cyclobutylacetate is an organic compound with a unique structure that includes a cyclobutyl ring and an azaniumyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-2-cyclobutylacetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Azaniumyl Group: The azaniumyl group is introduced via an amination reaction, where an amine is added to the cyclobutyl ring under controlled conditions.
Esterification: The final step involves the esterification of the intermediate product to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method allows for precise control over reaction conditions, ensuring high purity and yield.
Continuous Flow Processing: This method is more efficient for large-scale production, offering advantages in terms of scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-2-cyclobutylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Cyclobutyl oxides.
Reduction Products: Cyclobutyl amines.
Substitution Products: Cyclobutyl derivatives with various functional groups.
Scientific Research Applications
(2R)-2-azaniumyl-2-cyclobutylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biological processes.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-2-cyclobutylacetate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The cyclobutyl ring provides structural stability, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-2-cyclobutylacetate: Similar structure but different stereochemistry.
Cyclobutylamine: Lacks the ester group.
Cyclobutyl acetate: Lacks the azaniumyl group.
Uniqueness
(2R)-2-azaniumyl-2-cyclobutylacetate is unique due to its combination of a cyclobutyl ring and an azaniumyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-azaniumyl-2-cyclobutylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZENWFNLDOYYFB-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-10-5 |
Source
|
Record name | Cyclobutaneacetic acid, α-amino-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49607-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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